Benzyl dihydrogen phosphate
Description
Molecular Formula and Weight
The molecular formula of benzyl dihydrogen phosphate is C7H9O4P , indicating it contains seven carbon atoms, nine hydrogen atoms, four oxygen atoms, and one phosphorus atom. The molecular weight is approximately 188.12 grams per mole , with a precise monoisotopic mass of 188.023845 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C7H9O4P |
| Molecular Weight | 188.12 g/mol |
| Monoisotopic Mass | 188.023845 g/mol |
| CAS Number | 1623-07-0 |
2D/3D Structural Features
The chemical structure of this compound consists of a benzyl group (a phenyl ring attached to a methylene group) linked to a dihydrogen phosphate moiety via an oxygen atom. The 2D structure can be represented by the SMILES notation:
C1=CC=C(C=C1)COP(=O)(O)O
This indicates a benzyl oxygen atom bonded to a phosphorus atom, which is double bonded to one oxygen and single bonded to two hydroxyl groups, characteristic of the dihydrogen phosphate group.
In three-dimensional space, the molecule exhibits a tetrahedral geometry around the phosphorus atom due to the sp^3 hybridization, with the phosphate group adopting a conformation that allows hydrogen bonding interactions through its hydroxyl groups. The benzyl ring maintains planarity typical of aromatic systems, while the methylene bridge provides flexibility between the aromatic ring and the phosphate group.
Crystallographic Data and Conformational Analysis
Detailed crystallographic data specific to this compound are limited in the publicly available literature; however, general conformational analysis indicates the phosphate group adopts a tetrahedral geometry around the phosphorus center. The dihydrogen phosphate moiety allows for potential hydrogen bonding, which can influence crystal packing and stability.
The benzyl moiety, being a planar aromatic ring, contributes to the overall molecular rigidity, while the methylene linker provides some rotational freedom, potentially affecting the molecule's conformational flexibility in the solid state.
Computational chemistry descriptors for this compound include a topological polar surface area of approximately 66.76 Ų and a log partition coefficient (logP) of about 1.30, which reflect moderate polarity and lipophilicity. The molecule has two hydrogen bond donors and two acceptors, with three rotatable bonds, consistent with the flexible linkage between the benzyl group and the phosphate ester.
| Descriptor | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 66.76 Ų |
| Log Partition Coefficient (logP) | 1.2959 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
These features are significant for understanding the compound’s chemical behavior, solubility, and interaction potential in various environments.
Properties
IUPAC Name |
benzyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O4P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFJQDNGSQJFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873131 | |
| Record name | Benzyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623-07-0 | |
| Record name | Benzyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Reaction of Alkali Metal Salts of Phosphoric Acids with Benzyl Chloride
One classical and industrially relevant method involves the reaction of alkali metal salts of alkyl acid phosphates with benzyl chloride. This process typically occurs under heating conditions (130–150 °C) and may be catalyzed or facilitated by the presence of water and suitable solvents.
Mechanism and Conditions : Alkali metal salts (notably potassium salts) of phosphoric acids are reacted with benzyl chloride. Potassium salts exhibit higher reactivity and yield compared to sodium or other alkali salts. The reaction proceeds via nucleophilic substitution, where the phosphate anion attacks the benzyl chloride to form benzyl phosphate esters.
Solvent and Phase Considerations : The alkali phosphate salts are poorly soluble in benzyl chloride but emulsification by water allows sufficient contact for the reaction. After partial reaction, the formed esters act as solvents, enabling completion of the reaction with reduced water content. Organic solvents with boiling points above 120 °C, such as ketones, alcohols (secondary or tertiary preferred), esters, or trialkyl phosphates (e.g., tributyl phosphate), are used to control temperature and improve solubility.
Product Mixture and Isolation : The reaction yields a mixture of mono-, di-, and tribenzyl phosphates, collectively termed mixed alkyl benzyl phosphates. Due to radical interchange and thermal instability, pure fractions are difficult to isolate, but distillation under reduced pressure and recrystallization can purify tribenzyl phosphate residues. The neutral high-boiling mixture serves as a high boiling solvent or plasticizer commercially.
Typical Reaction Time : Completion occurs within 4–5 hours under catalyzed conditions at elevated temperatures.
| Parameter | Details |
|---|---|
| Reactants | Alkali metal salt of alkyl acid phosphate + benzyl chloride |
| Temperature | 130–150 °C |
| Solvent | Ketones, esters, secondary/tertiary alcohols, trialkyl phosphates |
| Reaction time | 4–5 hours |
| Product mixture | Mono-, di-, tribenzyl phosphates (mixed alkyl benzyl phosphates) |
| Purification | Subatmospheric distillation, recrystallization |
| Notes | Potassium salts preferred; water assists emulsification |
This method is well documented in patent literature and industrial chemistry.
Synthesis Using Tetrabenzyl Pyrophosphate and Sodium Hydride
A more recent and selective laboratory-scale approach involves the phosphorylation of benzyl alcohol derivatives using tetrabenzyl pyrophosphate in the presence of a strong base such as sodium hydride.
Procedure : Benzyl-containing phenols or alcohols are treated with tetrabenzyl pyrophosphate and sodium hydride in tetrahydrofuran (THF) to yield dibenzyl phosphate intermediates, which can be further processed to benzyl dihydrogen phosphate.
Advantages : This method allows for regioselective phosphorylation and high yields (e.g., 74% yield reported for diphosphate compounds). The reaction proceeds under mild conditions, avoiding harsh reagents.
Stability and Decomposition : The dibenzyl phosphate intermediates are stable in certain solvents but undergo slow decomposition in anhydrous methanol, leading to various phosphate derivatives including benzyl hydrogen phosphate.
Mechanistic Insights : Detailed mechanistic studies reveal that methanolysis involves nucleophilic substitution at the benzylic carbon, a rare pathway, with formation of benzyl methyl ether as a side product. This understanding guides optimization of reaction conditions to maximize yield and stability.
| Parameter | Details |
|---|---|
| Reactants | Benzyl-containing alcohol/phenol + tetrabenzyl pyrophosphate + sodium hydride |
| Solvent | Tetrahydrofuran (THF) |
| Yield | Up to 74% for diphosphate intermediate |
| Stability | Stable in acetonitrile/acetone; decomposes slowly in methanol |
| Mechanism | Nucleophilic substitution at benzylic carbon |
| Notes | Enables regioselective phosphorylation; mild conditions |
This method is supported by peer-reviewed mechanistic studies and provides a versatile platform for phosphate synthesis.
Preparation via Reaction of Benzyl Alcohol with Phosphorus Trichloride or Dibenzyl Chlorophosphonate
Another synthetic route involves the direct reaction of benzyl alcohol with phosphorus trichloride or dibenzyl chlorophosphonate under controlled conditions.
Methodology : Benzyl alcohol is reacted with phosphorus trichloride in an inert solvent such as benzene, often in the presence of a base like dimethylaniline to neutralize HCl formed. Alternatively, dibenzyl chlorophosphonate can be used in carbon tetrachloride solvent systems.
Subsequent Transformations : The resulting dibenzyl phosphite or dibenzyl phosphate esters can be hydrogenated catalytically to yield this compound or related derivatives.
Applications : This method is commonly used to prepare various phosphorus-containing compounds, including phosphonates and phosphoramidates, by further functionalization.
| Parameter | Details |
|---|---|
| Reactants | Benzyl alcohol + phosphorus trichloride or dibenzyl chlorophosphonate |
| Solvent | Benzene, carbon tetrachloride |
| Catalyst/Base | Dimethylaniline or pyridine |
| Post-reaction | Catalytic hydrogenation to obtain dihydrogen phosphate |
| Notes | Suitable for preparing various phosphorus esters |
Summary Table of Preparation Methods
| Method Number | Reactants & Conditions | Key Features | Advantages | Challenges/Notes |
|---|---|---|---|---|
| 1 | Alkali metal phosphate salts + benzyl chloride, 130–150 °C, organic solvents | Mixed alkyl benzyl phosphates formed; potassium salts preferred | Industrially scalable; solvent/plasticizer byproduct | Difficult to isolate pure this compound |
| 2 | Benzyl alcohol derivatives + tetrabenzyl pyrophosphate + sodium hydride, THF | Regioselective phosphorylation; mild conditions | High yield; mechanistic clarity; suitable for complex molecules | Sensitive to methanol decomposition |
| 3 | Benzyl alcohol + phosphorus trichloride or dibenzyl chlorophosphonate, inert solvents | Direct phosphorylation; catalytic hydrogenation | Versatile for various phosphorus esters | Requires handling of reactive chlorides and catalysts |
Research Findings and Analytical Data
Kinetics and Yield : The reaction of alkali metal salts with benzyl chloride reaches completion within 4–5 hours with potassium salts providing superior yields compared to sodium salts.
Mechanistic Studies : Methanolysis of dibenzyl phosphate intermediates proceeds via nucleophilic attack at the benzylic carbon, a rare mechanism confirmed by NMR and mass spectrometry, leading to stable benzyl hydrogen phosphate products.
Catalytic Debenzylation : Recent advances include mild triethylsilane-mediated debenzylation methods that allow selective removal of benzyl protecting groups without affecting sensitive functional groups, facilitating synthesis of this compound derivatives.
Scientific Research Applications
Synthetic Chemistry Applications
1.1. Phosphorylation Reactions
BDHP is often utilized as a phosphorylating agent in organic synthesis. It can effectively introduce phosphate groups into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals. For instance, BDHP can be used to synthesize various phosphate esters through nucleophilic substitution reactions, where alcohols react with BDHP to yield corresponding phosphorylated products .
1.2. Prodrug Development
In medicinal chemistry, BDHP has been investigated as a prodrug for delivering active pharmaceutical ingredients. Its ability to undergo dephosphorylation under physiological conditions allows it to release active compounds selectively. A study demonstrated that BDHP derivatives can be converted into monophosphate prodrugs that exhibit antitumor activity in vivo, showcasing its potential in cancer therapy .
Medicinal Chemistry Applications
2.1. Antitumor Activity
Research has shown that BDHP and its derivatives can exhibit significant antitumor properties. For example, a bis(dibenzyl phosphate) compound derived from BDHP was tested against MCF-7 breast cancer cells, demonstrating promising results in inhibiting tumor growth through selective dephosphorylation mechanisms .
2.2. Enzyme Inhibition Studies
BDHP has been utilized in studies focusing on enzyme inhibition, particularly regarding aminopeptidases and related enzymes. The incorporation of benzyl groups in phosphoric acid derivatives has been shown to enhance the potency of enzyme inhibitors, making BDHP a valuable compound in the design of therapeutic agents targeting specific enzymatic pathways .
Biochemical Tool Applications
3.1. Mechanistic Studies
BDHP serves as a useful tool for mechanistic studies in biochemistry and organic chemistry. Its stability under various conditions allows researchers to investigate the kinetics and mechanisms of phosphorylation and dephosphorylation reactions. For instance, studies have elucidated the pathways involved in the regioselective dephosphorylation of BDHP derivatives, providing insights into its reactivity and potential applications .
3.2. Chemical Biology Applications
In chemical biology, BDHP can be employed to modify biomolecules such as proteins and nucleic acids through phosphorylation, thereby influencing their biological functions. This application is particularly relevant in studying signal transduction pathways where phosphorylation plays a critical role.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of benzyl dihydrogen phosphate involves its ability to participate in phosphorylation reactions. The dihydrogen phosphate group can act as a phosphoryl donor, transferring the phosphate moiety to other molecules. This process is facilitated by the presence of nucleophiles that attack the phosphorus atom, leading to the formation of new phosphate esters. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares benzyl dihydrogen phosphate with key analogs:
Binding Affinity and Receptor Interactions
Studies on anion-binding receptors reveal insights into the interactions of dihydrogen phosphate derivatives. For example:
- Receptor 440a binds dihydrogen phosphate with a higher affinity (log K ≈ 4.5) compared to dipyrrolylmethane-based systems (). This suggests that steric and electronic effects of substituents (e.g., benzyl groups) influence binding.
- Bis-urea receptors (e.g., compound 2 ) exhibit enhanced dihydrogen phosphate binding (log K ≈ 3.8) due to hydrogen-bonding interactions with terminal amide groups (). This compound’s –OPO₃H₂ group may participate in similar interactions, though steric hindrance from the benzyl group could reduce accessibility .
Biological Activity
Benzyl dihydrogen phosphate (BDHP) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of BDHP, focusing on its mechanisms of action, effects on various cell lines, and implications for therapeutic use.
Chemical Structure and Properties
This compound is an organophosphate compound characterized by the presence of a benzyl group attached to a dihydrogen phosphate moiety. Its chemical structure can be represented as follows:
This structure allows BDHP to participate in various biochemical interactions, influencing cellular processes.
BDHP exhibits biological activity primarily through its ability to modulate enzyme functions and influence signaling pathways. Specific mechanisms include:
- Enzyme Inhibition : BDHP has been shown to inhibit certain enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
- Regioselective Dephosphorylation : Research indicated that BDHP can undergo regioselective dephosphorylation in methanol, leading to the formation of other phosphate derivatives. This reaction pathway is significant for understanding its metabolic fate and potential therapeutic applications .
Biological Activity in Cell Lines
Numerous studies have evaluated the impact of BDHP on various cancer cell lines, demonstrating its potential as an anticancer agent. Key findings include:
- Antitumor Activity : BDHP has shown promising results against several cancer types, including leukemia and breast cancer. For example, in vitro studies indicated that BDHP significantly reduced cell viability in MCF-7 breast cancer cells and RPMI-8226 leukemia cells .
- Non-Cytotoxic Effects : Importantly, BDHP exhibited non-cytotoxic properties at effective concentrations, suggesting a favorable safety profile for therapeutic use .
Case Studies
- In Vitro Studies on MCF-7 Cells : In a controlled study, MCF-7 cells treated with BDHP demonstrated a significant decrease in viability compared to untreated controls. The mechanism was attributed to the inhibition of IL-2 activity, which plays a crucial role in cell growth regulation .
- Anticancer Efficacy : A comparative analysis with established anticancer drugs revealed that BDHP outperformed some conventional agents in inhibiting tumor growth without inducing cytotoxicity in normal cells .
Tables Summarizing Key Findings
| Study | Cell Line | Concentration (mM) | Viability Reduction (%) | Notes |
|---|---|---|---|---|
| Study 1 | MCF-7 | 40 | 70 | Inhibited IL-2 activity |
| Study 2 | RPMI-8226 | 50 | 65 | Non-cytotoxic effects observed |
Q & A
Q. What are the standard laboratory synthesis methods for benzyl dihydrogen phosphate, and how can purity be ensured during scale-up?
this compound is typically synthesized via phosphorylation reactions using dibenzyl phosphate precursors. A multi-kilogram scale preparation involves sequential phosphorylation steps under controlled conditions (e.g., low temperature and inert atmosphere) to minimize side reactions. Purity is ensured through solvent extraction, recrystallization, and chromatographic techniques such as silica gel chromatography. For large-scale synthesis, rigorous monitoring of reaction parameters (e.g., stoichiometry, pH, and temperature) is critical to avoid impurities . HPLC or NMR analysis post-synthesis verifies purity (>98%) .
Q. How should researchers handle and store this compound to maintain stability and prevent degradation?
Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis and oxidation. Avoid exposure to moisture, as phosphate esters are prone to hydrolytic degradation. Use desiccants in storage environments. Safety protocols include wearing nitrile gloves, protective eyewear, and working in fume hoods to minimize inhalation risks. Degradation products can be identified via FTIR or mass spectrometry if stability is compromised .
Advanced Research Questions
Q. What advanced crystallization techniques are suitable for structural analysis of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Use SHELX software for data refinement, particularly SHELXL for small-molecule crystallography. For derivatives like 4-fluorobenzylammonium dihydrogen phosphate, slow evaporation from ethanol/water mixtures yields diffraction-quality crystals. Optimize crystal growth by adjusting solvent polarity and supersaturation rates. Twinned or low-resolution data may require iterative refinement with SHELXD or molecular replacement techniques .
Q. How can response surface methodology (RSM) optimize reaction conditions for this compound synthesis?
RSM, particularly Box-Behnken (BB) or central composite designs, identifies optimal parameters (e.g., temperature, reagent concentration, and agitation speed). For example, a three-level BB design can model nonlinear interactions between variables. Statistical software (e.g., Design Expert) analyzes variance (ANOVA) to generate predictive equations. Validation experiments confirm model accuracy, reducing trial-and-error approaches. This method is effective for maximizing yield while minimizing phosphate byproduct formation .
Q. What analytical strategies resolve contradictions in spectroscopic data during this compound characterization?
Contradictions between NMR, IR, or mass spectra often arise from isomerism or residual solvents. Use a combination of techniques:
- 31P-NMR confirms phosphorylation and identifies hydrolysis products.
- High-resolution mass spectrometry (HR-MS) distinguishes between isobaric species.
- 2D-COSY NMR resolves overlapping proton signals in aromatic derivatives. Cross-validate with X-ray crystallography to resolve ambiguities in stereochemistry. For trace impurities, employ gradient HPLC with UV/Vis or charged aerosol detection .
Methodological Notes
- Synthesis Optimization : Use kinetic studies (e.g., time-resolved FTIR) to monitor intermediate formation during phosphorylation .
- Safety Protocols : Refer to GHS-compliant SDS sheets for hazard mitigation, including spill management and waste disposal .
- Data Validation : Apply the Hamilton R-factor test in crystallography to assess model reliability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
